molecular formula C16H12ClFN2O4S B2845680 N-(3-chloro-4-fluorophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899954-76-8

N-(3-chloro-4-fluorophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B2845680
CAS No.: 899954-76-8
M. Wt: 382.79
InChI Key: QFOBVHXPLLWWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H12ClFN2O4S and its molecular weight is 382.79. The purity is usually 95%.
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Mechanism of Action

Target of Action

F2749-0184, also known as TP-0184, is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) and bone morphogenetic protein (BMP) type 1 receptor ALK2 . These targets play crucial roles in the pathogenesis of acute myeloid leukemia (AML) and functional iron deficiency, respectively .

Mode of Action

TP-0184 inhibits the activation of FLT3 and ALK2, thereby disrupting their downstream signaling pathways . In the context of AML, TP-0184 specifically inhibits the growth of cells with FLT3 internal tandem duplication (ITD) mutations, which are associated with poor prognosis . In the context of functional iron deficiency, TP-0184 inhibits the activation of ALK2/ACVR1 in the liver, which in turn decreases the SMAD-driven transcription of hepcidin .

Biochemical Pathways

The inhibition of FLT3 and ALK2 by TP-0184 affects multiple biochemical pathways. In AML cells, TP-0184 inhibits signaling pathways downstream of FLT3, including serine biosynthesis . This leads to cell cycle arrest and decreased cell proliferation . In the context of functional iron deficiency, TP-0184’s inhibition of ALK2/ACVR1 leads to decreased hepcidin levels, which in turn increases the bioavailability of iron .

Pharmacokinetics

The compound’s efficacy was correlated with its pharmacokinetic plasma levels .

Result of Action

The inhibition of FLT3 and ALK2 by TP-0184 results in significant molecular and cellular effects. In AML cells, TP-0184 induces cell cycle arrest, inhibits cell proliferation, and sensitizes cells to chemotherapy and BCL2 inhibition . In the context of functional iron deficiency, TP-0184 decreases hepcidin levels, thereby increasing iron levels and reversing the effects of functional iron deficiency .

Action Environment

The action of TP-0184 can be influenced by various environmental factors. In general, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O4S/c17-12-9-10(5-6-13(12)18)19-15(21)7-8-20-16(22)11-3-1-2-4-14(11)25(20,23)24/h1-6,9H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOBVHXPLLWWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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